N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-methylphenyl group and a triazatricyclo ring system, which may contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-10-4-5-11(7-13(10)19)22-14(24)8-23-9-21-15-12-3-2-6-20-17(12)26-16(15)18(23)25/h2-7,9H,8H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJWWEIQJBXYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazatricyclo ring system: This could involve cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the chloro-methylphenyl group: This step might involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide may undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the methyl group or other reactive sites.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the chloro or acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a reagent or intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in developing new synthetic methodologies.
Biology
In biological research, N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can be utilized to study biological pathways or as a probe in biochemical assays. Its interaction with biological molecules can provide insights into cellular mechanisms and disease processes.
Medicine
The compound is being investigated for its pharmacological properties and potential therapeutic applications. Preliminary studies suggest it may possess antimicrobial and anticancer activities .
Table 2: Potential Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Anticancer | Investigated for effects on cancer cell lines |
Industry
In industrial applications, this compound may be used in developing new materials or chemical processes due to its unique chemical properties .
Antimicrobial Activity Study
A study evaluated the antimicrobial activity of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria using the turbidimetric method . The results indicated promising activity against several strains.
Anticancer Screening
Another study focused on the anticancer properties of compounds related to this compound against the MCF7 breast cancer cell line using the Sulforhodamine B assay . The findings revealed significant cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide would depend on its specific interactions with molecular targets. This might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical properties and reactivity.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Molecular Formula : C18H13ClN4O2S
Molecular Weight : 384.8 g/mol
IUPAC Name : this compound
Canonical SMILES : CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
This compound's structure suggests potential interactions with biological targets due to its heterocyclic components and functional groups.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study published in Cancer Research explored the efficacy of triazole derivatives in inhibiting tumor growth in various cancer cell lines. The results showed that these compounds can induce apoptosis and inhibit cell proliferation effectively .
The proposed mechanism involves the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. For instance, the compound may interact with topoisomerases or kinases that are crucial for DNA replication and repair processes .
Case Studies
- Case Study 1 : In a preclinical study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
- Case Study 2 : Another study focused on the compound's effect on lung cancer cells (A549). Results indicated a significant decrease in cell migration and invasion capabilities, suggesting potential use as an anti-metastatic agent .
Toxicity and Safety Profile
While the antitumor activity is promising, understanding the toxicity profile is essential for therapeutic applications. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells while selectively targeting cancer cells . Further studies are needed to establish a comprehensive safety profile.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | |
| Antitumor | A549 | 20 | |
| Apoptosis Induction | Various | Varies |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 384.8 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Q & A
Q. How to validate in silico ADMET predictions against experimental toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
